molecular formula C15H12BrN3O B5655445 1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B5655445
M. Wt: 330.18 g/mol
InChI Key: OJALNVBLTBTIIM-UHFFFAOYSA-N
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Description

1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-bromophenylhydrazine and 2,4-pentanedione under acidic or basic conditions.

    Introduction of the ethanone group: This step often involves acylation reactions using reagents like acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

  • 1-[2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
  • 1-[2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
  • 1-[2-(3-bromophenyl)-7-ethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

Uniqueness: 1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is unique due to the specific substitution pattern on the phenyl ring and the pyrazolo[1,5-a]pyrimidine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[2-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c1-9-13(10(2)20)8-17-15-7-14(18-19(9)15)11-4-3-5-12(16)6-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJALNVBLTBTIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC(=NN12)C3=CC(=CC=C3)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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